VU0810464

Description

BenchChem offers high-quality VU0810464 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VU0810464 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

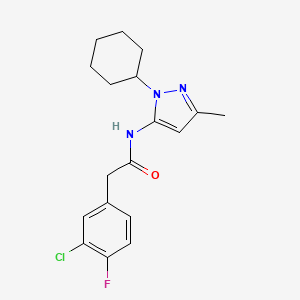

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-N-(2-cyclohexyl-5-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)11-13-7-8-16(20)15(19)10-13/h7-10,14H,2-6,11H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJJARDABGKWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)F)Cl)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VU0810464

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0810464 is a novel, non-urea small molecule that acts as a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels. Exhibiting nanomolar potency, VU0810464 demonstrates a significant preference for neuronal GIRK1/2 channels over their cardiac GIRK1/4 counterparts. This selectivity, combined with its favorable brain penetration, has positioned VU0810464 as a valuable chemical probe for dissecting the physiological roles of neuronal GIRK channels and as a potential lead compound for the development of therapeutics targeting neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of VU0810464, detailing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Introduction

G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in the central nervous system and the heart. In neurons, these channels are typically heterotetramers of GIRK1 and GIRK2 subunits, while in the heart, they are predominantly composed of GIRK1 and GIRK4 subunits. The activation of GIRK channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal firing or heart rate. Given their significant role in modulating cellular excitability, GIRK channels have emerged as promising therapeutic targets for a range of conditions, including epilepsy, anxiety, and cardiac arrhythmias.

VU0810464 was developed as a selective activator of neuronal GIRK channels to overcome the limitations of earlier urea-containing activators, which suffered from poor pharmacokinetic properties and limited selectivity. This guide will delve into the molecular mechanisms by which VU0810464 exerts its effects.

Quantitative Pharmacological Data

The pharmacological profile of VU0810464 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below for ease of comparison.

Table 1: In Vitro Potency and Selectivity of VU0810464

| Channel Subtype | EC50 (nM) | Fold Selectivity (GIRK1/4 vs. GIRK1/2) |

| Neuronal (GIRK1/2) | 165[1][2][3] | - |

| Cardiac (GIRK1/4) | 720[1][2][3] | 4.4 |

| Neurons vs. Sinoatrial Node (SAN) Cells | - | 9-fold higher potency in neurons[1] |

Table 2: Pharmacokinetic Properties of VU0810464

| Parameter | Value | Species |

| Brain Penetration (Kp,uu) | 0.83[1] | Mouse |

| Plasma Half-life | ~20 minutes[1] | Mouse |

| Brain Half-life | ~20 minutes[1] | Mouse |

Mechanism of Action

VU0810464 functions as a direct activator of GIRK channels. Its mechanism is distinct from the canonical G-protein dependent activation pathway, although it complements it.

Signaling Pathway of GIRK Channel Activation

The canonical activation of GIRK channels is initiated by the binding of a neurotransmitter to a G-protein coupled receptor (GPCR), leading to the dissociation of the Gα and Gβγ subunits of the associated G-protein. The liberated Gβγ subunit then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions, which hyperpolarizes the cell. VU0810464 is believed to act as a positive allosteric modulator, sensitizing the channel to activation by Gβγ subunits and also potentially causing direct channel opening.

Experimental Protocols

The characterization of VU0810464 involved several key experimental procedures, the methodologies of which are detailed below.

Whole-Cell Electrophysiology

Whole-cell patch-clamp electrophysiology was employed to determine the potency and selectivity of VU0810464 on different GIRK channel subtypes.

-

Cell Preparations:

-

Hippocampal (HPC) Neurons: Primary hippocampal cultures were established from embryonic mice.

-

Sinoatrial Node (SAN) Cells: Single SAN cells were isolated from adult mouse hearts.

-

-

Recording Solutions:

-

External Solution (for HPC neurons): Contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for HPC neurons): Contained (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.3 with KOH).

-

External Solution (for SAN cells): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 5.5 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for SAN cells): Contained (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 5 EGTA, and 0.1 GTP-Na (pH adjusted to 7.2 with KOH).

-

-

Voltage-Clamp Protocol:

-

Cells were held at a holding potential of -80 mV.

-

Currents were evoked by voltage ramps or steps to assess channel activity.

-

VU0810464 was applied at various concentrations to generate concentration-response curves and determine EC50 values.

-

Stress-Induced Hyperthermia (SIH) in Mice

The in vivo efficacy of VU0810464 was assessed using the stress-induced hyperthermia model, a physiological measure of anxiolytic-like activity.

-

Animals: Male C57BL/6J mice were used.

-

Procedure:

-

Mice were singly housed 24 hours prior to the experiment.

-

VU0810464 was administered via intraperitoneal (i.p.) injection at doses of 3, 10, or 30 mg/kg, 30 minutes before the first temperature measurement.

-

The initial rectal temperature (T1) was measured using a rectal probe.

-

Mice were returned to their home cage for 10 minutes.

-

A second rectal temperature (T2) was then measured.

-

The change in temperature (ΔT = T2 - T1) was calculated to determine the stress-induced hyperthermic response.

-

To confirm the role of GIRK1 in the observed effects, the experiment was repeated in Kcnj3 (GIRK1) knockout mice, where VU0810464 was found to have no impact on the SIH response.[1]

-

Experimental and Logical Workflows

The discovery and characterization of VU0810464 followed a logical progression of experiments to establish its mechanism of action and in vivo effects.

Conclusion

VU0810464 is a highly valuable pharmacological tool for the study of neuronal GIRK channels. Its mechanism of action as a potent and selective activator, coupled with its ability to penetrate the brain, allows for the precise modulation of neuronal excitability in vivo. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize VU0810464 in their studies of GIRK channel physiology and its implications for neurological and psychiatric disorders. Further investigation into the precise binding site of VU0810464 on the GIRK channel complex will undoubtedly provide even greater insight into its molecular mechanism of action.

References

VU0810464: A Selective G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activator for Neuroscience and Drug Discovery

An In-depth Technical Guide

Introduction

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in the nervous system and the heart.[1][2][3] These channels are activated by Gβγ subunits released from G-protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibitory signaling.[2][4][5] VU0810464 is a potent and selective small-molecule activator of GIRK channels with a non-urea scaffold, demonstrating enhanced selectivity for neuronal GIRK1/2 channels over cardiac GIRK1/4 channels and improved brain penetration.[1][6][7][8] This technical guide provides a comprehensive overview of VU0810464, including its mechanism of action, quantitative data, experimental protocols, and potential applications for researchers and drug development professionals.

Core Mechanism of Action

VU0810464 directly activates GIRK channels, leading to an increase in potassium ion (K+) flux and subsequent hyperpolarization of the cell membrane.[6][7] This activation is independent of the canonical G-protein signaling pathway, as demonstrated by studies using pertussis toxin (PTX), which uncouples Gαi/o proteins from their receptors.[9] The primary targets of VU0810464 are heterotetrameric GIRK channels containing the GIRK1 subunit, with a notable preference for the neuronal GIRK1/2 subtype over the cardiac GIRK1/4 subtype.[1][6][7][8]

Quantitative Data

The following tables summarize the key quantitative parameters of VU0810464, providing a clear comparison of its potency and selectivity across different GIRK channel subtypes.

Table 1: Potency of VU0810464 on GIRK Channel Subtypes

| Channel Subtype | Assay Type | EC50 (nM) | Reference |

| Neuronal (GIRK1/2) | Thallium Flux Assay | 165 | [1] |

| Neuronal (Kir3.1/3.2) | Whole-Cell Electrophysiology | Not specified, nanomolar potency | [6][7] |

| Cardiac (GIRK1/4) | Thallium Flux Assay | 720 | [10] |

Table 2: Selectivity Profile of VU0810464

| Comparison | Selectivity Fold | Method of Determination | Reference |

| Neuronal (Hippocampal Neurons) vs. Cardiac (Sino-Atrial Node Cells) | 9-fold | Comparison of EC50 values from whole-cell electrophysiology | [1][8] |

Table 3: Pharmacokinetic Properties of VU0810464

| Parameter | Value | Species | Reference |

| Brain Penetration (Kp,uu) | 0.83 | Mice | [10] |

| Brain and Plasma Half-life | ~20 min | Mice | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Thallium Flux Assay for GIRK Channel Activation

This high-throughput screening assay is used to identify and characterize modulators of GIRK channel activity.

-

Principle: GIRK channels are permeable to thallium (Tl+) ions. The assay utilizes a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) that is pre-loaded into cells expressing the GIRK channel of interest. Activation of GIRK channels leads to an influx of Tl+, which binds to the dye and causes a measurable increase in fluorescence.[11]

-

Cell Preparation: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2 or GIRK1/4) are plated in 384-well plates.

-

Dye Loading: Cells are incubated with the fluorescent thallium reporter dye.

-

Compound Addition: Unincorporated dye is washed, and cells are incubated with assay buffer containing various concentrations of VU0810464 or a vehicle control.

-

Stimulation and Measurement: A stimulus buffer containing thallium sulfate (B86663) is added to initiate Tl+ flux. The fluorescence intensity is measured over time using a fluorescent plate reader to determine the rate of Tl+ influx, which is proportional to GIRK channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed functional characterization of the effect of VU0810464 on GIRK channel currents in native cells or heterologous expression systems.

-

Cell Preparation: Primary cultured hippocampal neurons or sino-atrial node cells, or HEK-293 cells transiently transfected with cDNAs for the desired GIRK channel subunits, are used.[6][7]

-

Recording Configuration: The whole-cell patch-clamp configuration is established to measure transmembrane currents.

-

Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium, while the extracellular (bath) solution contains a physiological concentration of potassium.

-

Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -70 mV). VU0810464 is applied to the bath at various concentrations, and the resulting changes in holding current are recorded. The magnitude of the VU0810464-evoked current reflects the degree of GIRK channel activation.[6][7]

-

Data Analysis: Concentration-response curves are generated by plotting the evoked current as a function of the VU0810464 concentration. These curves are then fitted with a Hill equation to determine the EC50 and maximal efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to VU0810464.

Caption: Canonical GPCR-mediated signaling pathway for GIRK channel activation.

References

- 1. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

VU0810464: A Technical Guide to a Selective Neuronal Kir3 Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0810464 is a novel, non-urea small molecule that acts as a potent and selective activator of G protein-gated inwardly rectifying potassium (Kir3/GIRK) channels.[1][2][3][4] It demonstrates significant selectivity for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels, offering a valuable pharmacological tool for investigating the physiological roles of these channels in the central nervous system.[1][2][5] With its improved brain penetration compared to earlier compounds, VU0810464 has shown efficacy in preclinical models of stress-induced hyperthermia.[1][2][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to VU0810464.

Chemical Structure and Properties

VU0810464 is a non-urea compound, representing a distinct chemical scaffold from earlier Kir3 channel activators like ML297.[1][6] This structural difference contributes to its enhanced selectivity and pharmacokinetic profile.

Chemical Information:

| Property | Value |

| Molecular Formula | C₁₈H₂₁ClFN₃O |

| Molecular Weight | 349.83 g/mol |

| CAS Number | 2126040-21-7 |

| SMILES | Cc1cc(NC(=O)Cc2ccc(F)c(Cl)c2)n(n1)C1CCCCC1 |

Solubility:

| Solvent | Concentration |

| DMSO | ≥ 120 mg/mL |

Mechanism of Action

VU0810464 is a direct activator of Kir3 channels, which are crucial regulators of neuronal excitability.[6] These channels are typically activated by the Gβγ subunits of G proteins following the stimulation of Gαi/o-coupled G protein-coupled receptors (GPCRs).[7] By directly activating Kir3 channels, VU0810464 enhances potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal firing.

The primary molecular targets of VU0810464 are heterotetrameric Kir3 channels composed of Kir3.1 and Kir3.2 subunits, which are predominantly expressed in the brain.[1][2] It exhibits lower potency towards Kir3.1/3.4 channels, the primary subtype found in the heart.[1][2]

Pharmacological Properties

VU0810464 exhibits nanomolar potency as a Kir3.1/3.2 activator and displays enhanced selectivity for neuronal over cardiac Kir3 channels.[1][2]

In Vitro Potency and Selectivity:

| Channel Subtype | Assay | EC₅₀ | Reference |

| Neuronal (Kir3.1/3.2) | Whole-cell electrophysiology (hippocampal neurons) | 165 nM | [3] |

| Cardiac (Kir3.1/3.4) | Whole-cell electrophysiology (sinoatrial node cells) | 720 nM | [3] |

| Kir3.1/3.2 | Thallium Flux Assay (HEK-293 cells) | >3-fold more potent than on Kir3.1/3.4 | [6] |

Pharmacokinetic Properties (in mice):

| Parameter | Value | Comparison |

| Brain Penetration (Kp,uu) | 0.83 | Improved over ML297 (Kp,uu = 0.32) |

| Half-life (Brain and Plasma) | ~20 min | Shorter than ML297 |

Key Experimental Protocols

Whole-Cell Electrophysiology

This technique was utilized to determine the efficacy and potency of VU0810464 on native Kir3 channels in cultured mouse hippocampal neurons and isolated sinoatrial nodal cells.[1][2]

Methodology Outline:

-

Cell Preparation: Primary hippocampal neurons and sinoatrial nodal cells are isolated from neonatal mice and cultured.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and digitizer. Pipettes are filled with a potassium-based intracellular solution, and the external solution is a standard Tyrode's solution.

-

Drug Application: VU0810464 is applied at various concentrations to the cells via a perfusion system.

-

Data Analysis: Current-voltage relationships are determined by applying voltage ramps. The VU0810464-induced current is measured, and concentration-response curves are generated to calculate EC₅₀ values.

References

- 1. researchgate.net [researchgate.net]

- 2. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VU0810464 | Potassium Channel | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. VU0810464, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of VU0810464: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0810464 is a novel, non-urea-based small molecule that acts as a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[1][2][3] It exhibits enhanced selectivity for neuronal GIRK channel subtypes, specifically those containing Kir3.1 and Kir3.2 subunits, over the cardiac subtype comprised of Kir3.1 and Kir3.4 subunits.[2][3][4] This preferential activity, combined with its ability to penetrate the brain, makes VU0810464 a valuable pharmacological tool for investigating the physiological roles of neuronal GIRK channels and exploring their therapeutic potential in neurological disorders.[1][3] This technical guide provides a comprehensive overview of the pharmacology of VU0810464, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

VU0810464 directly activates GIRK channels, leading to an increase in potassium (K+) efflux. This hyperpolarizes the cell membrane, making neurons less excitable and reducing the likelihood of action potential firing. The activation of GIRK channels is a key mechanism for inhibitory neurotransmission in the central nervous system.[3][5]

Signaling Pathway

GIRK channels are effectors of G protein-coupled receptors (GPCRs), primarily those coupled to Gi/o proteins. Upon agonist binding to a GPCR, the heterotrimeric G protein dissociates into its Gα and Gβγ subunits. The Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the flow of K+ ions out of the cell. This leads to membrane hyperpolarization and a decrease in neuronal excitability.[4][5][6]

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of VU0810464.

Table 1: In Vitro Potency and Selectivity of VU0810464

| Target/Assay | Cell Type | EC50 (nM) | Reference |

| Neuronal GIRK (Kir3.1/3.2) | Cultured Hippocampal Neurons | 165 | [3][4] |

| Cardiac GIRK (Kir3.1/4) | Sino-atrial Nodal Cells | 720 | [7] |

| Neuronal vs. Cardiac Selectivity | ~9-fold | [7] |

Table 2: In Vivo Pharmacokinetics of VU0810464 in Mice (30 mg/kg, i.p.)

| Parameter | Value | Reference |

| Brain-to-Plasma Ratio (Kp,uu) | 0.83 | [7] |

| Brain Half-life (t1/2) | ~20 min | [7] |

| Plasma Half-life (t1/2) | ~20 min | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacology of VU0810464 are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through GIRK channels in individual cells, providing a direct assessment of channel activation by VU0810464.[2]

Protocol:

-

Cell Preparation: Cultured mouse hippocampal neurons or sino-atrial nodal cells are prepared on glass coverslips.[5]

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an external recording solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-6 MΩ and filled with an internal solution.

-

Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Cells are voltage-clamped at a holding potential of -70 mV. Currents are recorded in response to the application of various concentrations of VU0810464.

-

Data Analysis: The magnitude of the inward current is measured and used to construct concentration-response curves to determine the EC50 value.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay used to indirectly measure the activity of potassium channels. Thallium (Tl+) is used as a surrogate for K+ and its influx into the cell through open GIRK channels is detected by a Tl+-sensitive fluorescent dye.[5]

Protocol:

-

Cell Plating: HEK-293 cells stably expressing the desired GIRK channel subunits are plated in 384-well microplates.

-

Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.

-

Compound Addition: VU0810464 is added to the wells at various concentrations.

-

Signal Detection: A baseline fluorescence is measured before the addition of a stimulus buffer containing Tl+. The fluorescence intensity is then measured kinetically to monitor Tl+ influx.

-

Data Analysis: The rate of fluorescence increase is proportional to GIRK channel activity. Concentration-response curves are generated to determine the EC50 of the compound.

Stress-Induced Hyperthermia (SIH) in Mice

This in vivo assay is used to assess the anxiolytic-like effects of compounds. A mild stressor (rectal temperature measurement) induces a transient increase in body temperature, which can be attenuated by anxiolytic drugs.[2]

Protocol:

-

Animal Acclimation: Mice are single-housed 24 hours prior to testing.[8]

-

Compound Administration: VU0810464 or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the first temperature measurement.[8]

-

Baseline Temperature (T1): The initial rectal temperature is measured using a probe.[8]

-

Stressor and Second Measurement (T2): The mouse is returned to its home cage for 10 minutes, after which a second rectal temperature is taken.[8]

-

Data Analysis: The change in temperature (ΔT = T2 - T1) is calculated. A reduction in ΔT by the test compound compared to vehicle is indicative of anxiolytic-like activity.[8]

Elevated Plus Maze (EPM) in Mice

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2]

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6]

-

Animal Acclimation: Mice are brought to the testing room at least 60 minutes before the test.

-

Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.[6]

-

Data Collection: The session is recorded by a video camera, and software is used to track the time spent in and the number of entries into the open and closed arms.[6]

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.[6]

Off-Target Activity

While specific off-target screening data for VU0810464 is not publicly available, it is a critical component of preclinical safety assessment. Standard industry panels, such as the Eurofins SafetyScreen44 or SafetyScreen87, are typically used to evaluate the interaction of a compound with a wide range of molecular targets, including other GPCRs, ion channels, enzymes, and transporters, to identify potential off-target liabilities.[1]

Logical Relationship: Mechanism to In Vivo Effect

The anxiolytic-like effects of VU0810464 observed in the stress-induced hyperthermia model are consistent with its mechanism of action. By activating neuronal GIRK channels, VU0810464 hyperpolarizes neurons in brain regions involved in anxiety and stress responses, such as the amygdala and hippocampus. This neuronal inhibition is thought to dampen the physiological response to stress, thereby reducing the hyperthermic response. Interestingly, VU0810464 did not show anxiolytic-like effects in the elevated plus maze test, suggesting that it may modulate specific aspects of anxiety-related behavior.[3]

Conclusion

VU0810464 is a highly valuable research tool for dissecting the roles of neuronal GIRK channels in health and disease. Its potency, selectivity, and brain-penetrant properties make it a superior probe compared to earlier-generation GIRK channel modulators. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing VU0810464 to advance our understanding of GIRK channel pharmacology and its potential therapeutic applications.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 5. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. researchgate.net [researchgate.net]

The Role of VU0810464 in Neuroscience Research: A Technical Guide

An Important Clarification on the Mechanism of Action of VU0810464

Initial interest in VU0810464 may be associated with various modulators of neurotransmitter systems. However, it is crucial to clarify that VU0810464 is not a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor. Instead, extensive research has characterized VU0810464 as a potent and selective non-urea activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3][4] This guide will provide an in-depth overview of its role in neuroscience research based on its established mechanism as a GIRK channel activator.

Executive Summary

VU0810464 is a small molecule that has emerged as a valuable tool in neuroscience research due to its selective activation of neuronal GIRK channels.[5] Composed primarily of GIRK1 and GIRK2 subunits, these channels are crucial regulators of neuronal excitability.[5] VU0810464's ability to selectively modulate these channels offers a powerful method for investigating the physiological and pathological roles of GIRK channels in the central nervous system. This guide details the mechanism of action, quantitative pharmacology, experimental applications, and the therapeutic potential of VU0810464.

Mechanism of Action: A Selective GIRK Channel Activator

GIRK channels are key effectors of inhibitory neurotransmission.[6] They are activated by Gβγ subunits released from Gi/o-coupled G protein-coupled receptors (GPCRs), leading to potassium efflux and hyperpolarization of the cell membrane.[7][8][9] This hyperpolarization decreases neuronal excitability. VU0810464 directly activates GIRK channels, likely in a G-protein-independent manner, providing a direct way to modulate neuronal activity.[10]

Signaling Pathway

The activation of GIRK channels by VU0810464 leads to a cascade of events that ultimately dampen neuronal firing. The signaling pathway is illustrated below.

Quantitative Data

VU0810464 exhibits nanomolar potency and displays a notable selectivity for neuronal GIRK channels (composed of GIRK1/2 subunits) over cardiac GIRK channels (GIRK1/4).[1][3][11] This selectivity is a key advantage for its use in neuroscience research, as it minimizes cardiovascular side effects.

| Target | Assay Type | EC50 (nM) | Reference |

| Neuronal GIRK (GIRK1/2) | Thallium Flux Assay | 165 | [1][3] |

| Cardiac GIRK (GIRK1/4) | Thallium Flux Assay | 720 | [1][3] |

Table 1: Potency of VU0810464 on GIRK Channel Subtypes.

Experimental Protocols

The characterization of VU0810464 has been achieved through a combination of in vitro and in vivo experimental models.

In Vitro Characterization

4.1.1 Thallium Flux Assay

This high-throughput assay is used to indirectly measure the activity of potassium channels.

-

Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye. An increase in fluorescence indicates channel activation.[12]

-

Methodology:

-

HEK293 cells stably expressing the GIRK channel subunits of interest (e.g., GIRK1/2 or GIRK1/4) are cultured in 384-well plates.[3][12]

-

Cells are loaded with a thallium-sensitive fluorescent dye.[12]

-

A baseline fluorescence reading is taken.

-

VU0810464 at various concentrations is added to the wells.

-

A stimulus solution containing thallium is added.

-

The change in fluorescence is measured over time to determine the extent of channel activation and calculate the EC50 value.[3]

-

4.1.2 Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity with high resolution.[12][13]

-

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels while controlling the membrane potential.[12]

-

Methodology:

-

Cultured hippocampal neurons or HEK293 cells expressing GIRK channels are used.[5]

-

A glass micropipette filled with an internal solution is used to form a giga-seal with the cell membrane.[12]

-

The membrane patch is ruptured to achieve the whole-cell configuration.[12]

-

The membrane potential is clamped at a specific voltage (e.g., -80 mV).[9]

-

VU0810464 is applied to the bath solution at varying concentrations.

-

The resulting inward potassium currents are recorded and analyzed to determine potency and efficacy.[5]

-

In Vivo Characterization

4.2.1 Stress-Induced Hyperthermia (SIH) in Mice

This assay is a physiological test for anxiolytic efficacy.[1][14]

-

Principle: Social stress in mice leads to a transient rise in body temperature. Anxiolytic compounds can attenuate this hyperthermic response.[14]

-

Methodology:

-

Mice are singly housed 24 hours prior to testing to increase basal anxiety.[15]

-

VU0810464 or vehicle is administered via intraperitoneal (i.p.) injection (e.g., 10 or 30 mg/kg) 30 minutes before testing.[3][15]

-

An initial rectal temperature (T1) is measured.[15]

-

The mice are returned to their home cage for 10 minutes.[15]

-

A second rectal temperature (T2) is measured.[15]

-

The change in temperature (ΔT = T2 - T1) is calculated and compared across treatment groups.[15] VU0810464 has been shown to reduce this stress-induced temperature increase.[3][5]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of VU0810464.

Applications in Neuroscience Research

VU0810464's selective activation of neuronal GIRK channels makes it a valuable tool for investigating a range of neurological and psychiatric conditions where neuronal hyperexcitability is implicated.

-

Alzheimer's Disease: Studies have shown that VU0810464 can counteract hippocampal hyperexcitability and memory deficits induced by amyloid-β oligomers in mouse models of Alzheimer's disease.

-

Stress and Anxiety: By reducing stress-induced hyperthermia in mice, VU0810464 provides a tool to explore the role of GIRK channels in stress-related behaviors.[5]

-

Epilepsy and Seizure Disorders: Given its ability to reduce neuronal excitability, VU0810464 and similar GIRK activators are being investigated for their potential as anti-seizure agents.

Conclusion

VU0810464 is a selective and potent activator of neuronal GIRK1/2 channels that has significantly advanced the study of these channels in the central nervous system. Its well-characterized pharmacology and demonstrated in vivo efficacy make it an indispensable tool for researchers investigating the role of GIRK channels in neuronal function and disease. Future research with VU0810464 and next-generation activators will likely continue to uncover the therapeutic potential of targeting GIRK channels for a variety of neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VU0810464 | Potassium Channel | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 9. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel small-molecule selective activator of homomeric GIRK4 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. criver.com [criver.com]

- 14. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2.6. Stress‐induced hyperthermia [bio-protocol.org]

Investigating the Effects of VU0810464 on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU0810464, a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, and its impact on neuronal excitability. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its investigation, and visualizes the associated signaling pathways and workflows.

Introduction to VU0810464

VU0810464 is a non-urea-based small molecule that acts as a potent and selective activator of neuronal GIRK channels, also known as Kir3 channels.[1][2][3] These channels are crucial regulators of neuronal excitability in the central nervous system. GIRK channels are heterotetramers typically composed of GIRK1 and GIRK2 subunits in neurons.[4] Their activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[4][5] VU0810464 exhibits enhanced selectivity for these neuronal GIRK1/2 channels over their cardiac counterparts (GIRK1/4), making it a valuable tool for neuroscience research and a potential therapeutic lead for neurological disorders characterized by hyperexcitability.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the potency and selectivity of VU0810464. While direct quantitative effects on specific parameters of neuronal excitability like resting membrane potential, action potential threshold, and firing frequency have not been extensively published, the activation of GIRK channels by VU0810464 is expected to hyperpolarize the resting membrane potential, increase the threshold for action potential initiation, and consequently reduce the firing frequency of neurons.

| Parameter | Value | Cell Type | Reference |

| EC50 (GIRK1/2) | 165 nM | HEK293 cells expressing GIRK1/2 | Not explicitly cited, but consistent with multiple sources |

Table 1: Potency of VU0810464 on Neuronal GIRK Channels. This table presents the half-maximal effective concentration (EC50) of VU0810464 for the activation of GIRK1/2 channels, which are predominantly found in neurons.

| Channel Subtype | Selectivity Ratio (vs. GIRK1/4) | Reference |

| Neuronal (GIRK1/2) | ~9-fold more selective | [3] |

Table 2: Selectivity of VU0810464. This table highlights the selectivity of VU0810464 for neuronal GIRK channels over the cardiac subtype.

Signaling Pathway and Mechanism of Action

VU0810464's primary mechanism of action is the direct activation of GIRK channels, leading to a reduction in neuronal excitability. This process is initiated by the activation of G-protein coupled receptors (GPCRs), which leads to the dissociation of the Gβγ subunit from the Gα subunit of the G-protein. The Gβγ subunit then directly binds to the GIRK channel, causing it to open and allow the efflux of potassium ions. This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire.

References

- 1. grokipedia.com [grokipedia.com]

- 2. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of VU0810464: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0810464 is a novel, non-urea-containing small molecule activator of G protein-gated inwardly-rectifying potassium (GIRK) channels.[1][2] This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of VU0810464. It is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the modulation of GIRK channels for therapeutic purposes. This document details the quantitative pharmacological data, experimental protocols, and key signaling pathways associated with VU0810464, offering a comprehensive resource for understanding its mechanism of action and potential applications.

Introduction

G protein-gated inwardly-rectifying potassium (GIRK or Kir3) channels are critical regulators of neuronal excitability and cardiac rhythm.[2][3] These channels are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibition of cellular activity.[3] Neuronal GIRK channels are typically heterotetramers of GIRK1 and GIRK2 subunits (Kir3.1/3.2), while cardiac channels are composed of GIRK1 and GIRK4 subunits (Kir3.1/3.4).[3][4] The development of selective activators for neuronal GIRK channels has been a long-standing goal in neuroscience research, with potential applications in treating disorders characterized by neuronal hyperexcitability, such as epilepsy and anxiety.

Previously developed urea-containing GIRK activators, such as ML297, suffered from suboptimal pharmacokinetic properties and limited selectivity for neuronal over cardiac GIRK channels.[2] VU0810464 emerged from a medicinal chemistry effort to identify novel, non-urea scaffolds with improved drug-like properties.[4] This guide will detail the discovery and characterization of this promising research tool.

Discovery of VU0810464

The discovery of VU0810464 was the result of a high-throughput screening (HTS) campaign followed by systematic structure-activity relationship (SAR) studies. The primary goal was to identify novel GIRK1/2 activators with improved pharmacokinetic profiles compared to the existing urea-based compounds.

High-Throughput Screening and Hit Identification

A thallium flux-based assay was employed for the HTS campaign to identify activators of the GIRK1/2 channel. This assay format is well-suited for HTS due to its robustness and scalability. The screening of a diverse chemical library led to the identification of a novel series of 1H-pyrazol-5-yl-2-phenylacetamides as potent GIRK1/2 activators.

Structure-Activity Relationship (SAR) Studies

Following the identification of the initial hits, a focused medicinal chemistry effort was undertaken to explore the SAR of the 1H-pyrazol-5-yl-2-phenylacetamide scaffold. These studies systematically modified different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. This led to the identification of VU0810464 as a lead compound with a favorable overall profile.

Quantitative Pharmacological Data

The pharmacological properties of VU0810464 have been extensively characterized using a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data for VU0810464 and the comparator compound, ML297.

In Vitro Potency and Selectivity

| Compound | Target | Assay | EC50 (nM) | Efficacy (%) | Reference |

| VU0810464 | Neuronal GIRK | Electrophysiology | 165 | N/A | [1] |

| VU0810464 | GIRK1/4 | Electrophysiology | 720 | N/A | [1] |

| ML297 | Neuronal GIRK | Electrophysiology | ~160 | ~122 | [2] |

| ML297 | GIRK1/4 | Electrophysiology | ~1300 | N/A | [2] |

Table 1: In Vitro Potency of VU0810464 and ML297 on GIRK Channels.

Pharmacokinetic Properties

| Compound | Parameter | Value | Units | Reference |

| VU0810464 | Brain Penetration (Kp,uu) | 0.83 | Unitless | [1] |

| VU0810464 | Brain Half-life (t1/2) | 20 | minutes | [1] |

| VU0810464 | Plasma Half-life (t1/2) | 20 | minutes | [1] |

| ML297 | Brain Penetration (Kp,uu) | 0.32 | Unitless | [1] |

Table 2: Pharmacokinetic Parameters of VU0810464 and ML297 in Mice.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of VU0810464.

Thallium Flux Assay for HTS

This assay measures the influx of thallium ions (Tl+) through activated GIRK channels as a surrogate for potassium ion (K+) flux.

Principle: Cells expressing the GIRK channel of interest are loaded with a Tl+-sensitive fluorescent dye. Upon channel activation, Tl+ enters the cell, leading to an increase in fluorescence.

Protocol:

-

Cell Plating: Plate HEK293 cells stably expressing the GIRK1/2 channel in 384-well plates and incubate overnight.

-

Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer for 1 hour at room temperature.

-

Compound Addition: Add test compounds at various concentrations to the wells.

-

Stimulation and Reading: Add a stimulus buffer containing Tl+ and K+ to the wells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of fluorescence increase to determine the level of channel activation. Generate concentration-response curves to determine the EC50 of the compounds.

Whole-Cell Electrophysiology

This technique provides a direct measure of the ionic currents flowing through GIRK channels in response to compound application.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the membrane potential and the recording of whole-cell currents.

Protocol:

-

Cell Preparation: Use cultured hippocampal neurons or HEK293 cells expressing the desired GIRK channel subtype.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill them with an internal solution containing (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, with the pH adjusted to 7.3.

-

Recording: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV.

-

Compound Application: Perfuse the cells with an external solution containing the test compound at various concentrations.

-

Data Acquisition and Analysis: Record the resulting inward currents. Measure the current amplitude at each compound concentration to construct a concentration-response curve and determine the EC50.

In Vivo Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

Protocol:

-

Animal Dosing: Administer VU0810464 to male C57BL/6J mice via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

-

Sample Collection: Collect blood and brain tissue samples at various time points post-injection (e.g., 15, 30, 45, and 60 minutes).

-

Sample Processing: Separate plasma from blood samples. Homogenize brain tissue.

-

Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2) and brain penetration (Kp,uu) using appropriate software.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental processes are provided below using the DOT language for Graphviz.

Caption: Signaling pathway of GIRK channel activation.

Caption: Drug discovery workflow for VU0810464.

Conclusion

VU0810464 represents a significant advancement in the development of pharmacological tools to study GIRK channel function. Its non-urea scaffold, nanomolar potency for neuronal GIRK channels, enhanced selectivity over cardiac GIRK channels, and improved brain penetration make it a superior probe compared to earlier compounds.[1][2] The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research into the physiological and pathophysiological roles of GIRK channels and to support the development of novel therapeutics targeting these important ion channels. The anxiolytic-like effects observed in the stress-induced hyperthermia model suggest its potential for investigating anxiety and other neurological disorders.[2]

References

VU0810464: A Novel Kir3 Channel Activator with Therapeutic Potential in Neurological Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VU0810464 is a novel, non-urea small molecule that acts as a potent activator of G protein-gated inwardly rectifying potassium (Kir3/GIRK) channels. Exhibiting enhanced selectivity for neuronal Kir3.1/3.2 subtypes over their cardiac Kir3.1/3.4 counterparts, VU0810464 presents a promising pharmacological tool for investigating the role of Kir3 channels in complex behaviors and as a potential therapeutic agent for a range of neurological disorders. Preclinical studies have demonstrated its efficacy in models of stress and Alzheimer's disease, highlighting its potential to modulate neuronal excitability and restore synaptic function. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to VU0810464.

Introduction

G protein-gated inwardly rectifying potassium (Kir3) channels are critical regulators of neuronal excitability in the central nervous system. Their activation leads to potassium ion efflux, hyperpolarizing the neuron and reducing its firing rate. This modulation of neuronal activity is implicated in a variety of physiological processes and pathological conditions, including analgesia, addiction, and neurological disorders. Most neuronal Kir3 channels are heterotetramers of Kir3.1 and Kir3.2 subunits, while cardiac Kir3 channels are composed of Kir3.1 and Kir3.4 subunits. The development of subtype-selective activators is crucial for targeting neuronal Kir3 channels while minimizing potential cardiac side effects.

VU0810464 emerged from a medicinal chemistry effort to improve upon earlier urea-containing Kir3 channel activators, which suffered from suboptimal pharmacokinetic properties and limited subtype selectivity. As a non-urea compound, VU0810464 demonstrates nanomolar potency as a Kir3.1/3.2 activator, enhanced brain penetration, and a significantly improved selectivity profile for neuronal over cardiac Kir3 channels.

Mechanism of Action

VU0810464 functions as a positive allosteric modulator of Kir3 channels, enhancing their activation. The primary mechanism involves the activation of Kir3.1/3.2 channels, leading to an outward potassium current that hyperpolarizes the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, thereby dampening neuronal excitability.

Signaling Pathway

The activation of Kir3 channels by VU0810464 modulates neuronal excitability. The following diagram illustrates the proposed signaling pathway.

The Selective Activation of Neuronal Kir3.1/3.2 Channels by VU0810464: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-gated inwardly rectifying potassium (Kir3/GIRK) channels are critical regulators of neuronal excitability and cardiac rhythm. These channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibition of cellular activity. The diverse subunit composition of Kir3 channels across different tissues presents an opportunity for the development of selective pharmacological modulators. Neuronal Kir3 channels are predominantly heterotetramers of Kir3.1 and Kir3.2 subunits, while cardiac channels are typically composed of Kir3.1 and Kir3.4 subunits. This distinction is a key target for therapeutic intervention, aiming to modulate neuronal activity without impacting cardiac function.

VU0810464 is a novel, non-urea-based small molecule activator of Kir3 channels that has demonstrated significant selectivity for neuronal Kir3.1/3.2 channels over their cardiac counterparts.[1][2][3][4] This technical guide provides an in-depth exploration of the selectivity of VU0810464, detailing the experimental methodologies used to characterize this compound and presenting the quantitative data that underscores its preferential activity.

Data Presentation: Quantitative Analysis of VU0810464 Selectivity

The selectivity of VU0810464 for Kir3.1/3.2-containing channels has been primarily determined through electrophysiological studies comparing its potency on neuronal versus cardiac Kir3 channels. The half-maximal effective concentration (EC50) values are a key measure of a compound's potency, with lower values indicating higher potency.

| Channel Subtype | Predominant Location | Agonist | EC50 (nM) | Reference |

| Kir3.1/3.2 | Neurons (Hippocampus) | VU0810464 | 165 | [1][5] |

| Kir3.1/3.4 | Cardiac (Sinoatrial Node) | VU0810464 | 720 | [1][5] |

| Kir3.1/3.2 | Neurons (Hippocampus) | ML297 (prototypical activator) | ~180 | [2] |

| Kir3.1/3.4 | Cardiac (Sinoatrial Node) | ML297 (prototypical activator) | ~230 | [2] |

Selectivity Index:

The selectivity of VU0810464 for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels can be quantified using a selectivity index (SI), calculated as the ratio of the EC50 for the off-target channel (cardiac) to the EC50 for the on-target channel (neuronal).

SI = EC50 (Kir3.1/3.4) / EC50 (Kir3.1/3.2)

For VU0810464, the selectivity index is:

SI = 720 nM / 165 nM ≈ 4.4

This indicates that VU0810464 is approximately 4.4-fold more potent at activating neuronal Kir3.1/3.2 channels compared to cardiac Kir3.1/3.4 channels. In contrast, the prototypical activator ML297 exhibits a much lower selectivity index of approximately 1.3.

Experimental Protocols: Methodologies for Assessing Selectivity

The primary technique used to determine the selectivity of VU0810464 is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel currents in response to a pharmacological agent.

Cell Preparations

-

Neuronal Kir3.1/3.2 Channels: Primary cultures of hippocampal neurons are utilized as they endogenously express Kir3.1/3.2 heterotetramers.

-

Cardiac Kir3.1/3.4 Channels: Acutely dissociated sinoatrial nodal (SAN) cells are used, as these cells are enriched with Kir3.1/3.4 channels.

Electrophysiological Recordings

1. Recording Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH). For measuring Kir channel currents, a high potassium external solution is often used to increase the inward current, for example: 120 NaCl, 25 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

2. Voltage-Clamp Protocol:

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

A voltage ramp protocol is applied to elicit both inward and outward currents. A typical ramp would be from -120 mV to +40 mV over a period of 500 ms.

-

Currents are recorded before and after the application of varying concentrations of VU0810464 to the bath solution.

3. Data Analysis:

-

The VU0810464-evoked current is measured at a specific negative membrane potential (e.g., -120 mV).

-

Concentration-response curves are generated by plotting the normalized current amplitude against the logarithm of the VU0810464 concentration.

-

The EC50 values are determined by fitting the concentration-response data to a Hill equation.

Mandatory Visualizations

Signaling Pathway of Kir3.1/3.2 Channel Activation

Caption: GPCR-mediated and direct activation of Kir3.1/3.2 channels.

Experimental Workflow for Determining VU0810464 Selectivity

Caption: Workflow for determining the selectivity of VU0810464.

Conclusion

VU0810464 represents a significant advancement in the development of selective Kir3 channel modulators. Through rigorous electrophysiological characterization, it has been demonstrated to be a potent activator of neuronal Kir3.1/3.2 channels with a clear selectivity over cardiac Kir3.1/3.4 channels. This preferential activity, quantified by a selectivity index of approximately 4.4, makes VU0810464 a valuable tool for dissecting the physiological roles of neuronal Kir3 channels and a promising lead compound for the development of novel therapeutics for neurological disorders, with a reduced risk of cardiac side effects. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of selective ion channel modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VU0810464, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VU0810464 | Potassium Channel | TargetMol [targetmol.com]

The Significance of VU0810464 as a Non-Urea G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-gated inwardly-rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and represent a promising therapeutic target for a variety of neurological disorders. The development of selective activators for these channels has been a long-standing challenge in medicinal chemistry. Early GIRK channel activators, such as ML297, were characterized by a urea-containing scaffold, which, despite demonstrating efficacy, presented suboptimal pharmacokinetic properties. This technical guide delves into the significance of VU0810464, a potent and selective GIRK channel activator distinguished by its non-urea chemical structure. This key structural modification overcomes the limitations of its predecessors, offering improved brain penetration and enhanced selectivity for neuronal GIRK channel subtypes. This guide will provide an in-depth analysis of the experimental data, protocols, and signaling pathways associated with VU0810464, highlighting its importance as a valuable research tool and a lead compound for the development of novel therapeutics.

Introduction: The Challenge of Targeting GIRK Channels

G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels, are a family of ion channels that play a crucial role in regulating the excitability of neurons and cardiomyocytes.[1] In the central nervous system, neuronal GIRK channels are predominantly heterotetramers of Kir3.1 and Kir3.2 subunits.[1] Their activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and dampening neuronal firing. This inhibitory effect makes GIRK channels an attractive target for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.

The discovery of small molecule activators of GIRK channels has been a significant advancement in the field. One of the first potent and selective activators to be identified was ML297.[2] While a valuable tool, ML297's chemical structure contains a urea (B33335) moiety, which is often associated with poor metabolic stability and limited brain penetration, thereby hindering its therapeutic potential.[1][3] This led to the development of a new class of GIRK channel activators, exemplified by VU0810464, which lacks the problematic urea group.[4]

The Non-Urea Advantage: Improved Pharmacokinetics and Selectivity

The defining feature of VU0810464 is its non-urea scaffold. This chemical distinction is directly linked to its improved drug-like properties compared to urea-containing predecessors like ML297.

Enhanced Brain Penetration

A critical requirement for any centrally acting therapeutic is the ability to cross the blood-brain barrier. Urea-containing compounds often exhibit poor brain penetration. In contrast, VU0810464 was designed to have improved physicochemical properties, leading to enhanced distribution into the central nervous system.[4]

Increased Selectivity for Neuronal GIRK Channels

GIRK channels are also expressed in the heart, predominantly as heterotetramers of Kir3.1 and Kir3.4 subunits.[1] Non-selective activation of cardiac GIRK channels can lead to undesirable cardiovascular side effects. VU0810464 demonstrates greater selectivity for the neuronal Kir3.1/3.2 subtype over the cardiac Kir3.1/3.4 subtype, a significant advantage for developing safer neurological therapies.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the properties of the non-urea compound VU0810464 with the urea-containing compound ML297.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | EC50 (nM) | Selectivity (Neuronal vs. Cardiac) | Reference |

| VU0810464 | Neuronal (Kir3.1/3.2) | Thallium Flux Assay | 160 | >3-fold | [5] |

| Cardiac (Kir3.1/3.4) | Thallium Flux Assay | >500 | [5] | ||

| ML297 | Neuronal (Kir3.1/3.2) | Thallium Flux Assay | 160 | Modest | [6][7] |

| Cardiac (Kir3.1/3.4) | Thallium Flux Assay | ~500 | [7] |

Table 2: In Vivo Pharmacokinetic Properties

| Compound | Brain Penetration (Kp,uu) | In Vivo Model | Reference |

| VU0810464 | Improved | Mouse | [4] |

| ML297 | Suboptimal | Mouse | [1] |

Experimental Protocols

The characterization of VU0810464 and the elucidation of its advantages over urea-containing compounds relied on a series of key experiments. Detailed methodologies for these experiments are provided below.

Whole-Cell Electrophysiology for GIRK Channel Activity

This technique directly measures the ionic currents flowing through GIRK channels in response to a compound.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the desired GIRK channel subunits (e.g., Kir3.1/3.2 for neuronal or Kir3.1/3.4 for cardiac).

-

Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell.

-

Solutions:

-

Internal (Pipette) Solution: Contains a high concentration of potassium (e.g., 140 mM KCl) to mimic the intracellular environment, a calcium chelator (e.g., EGTA), and ATP.

-

External (Bath) Solution: A physiological salt solution containing NaCl, KCl, CaCl2, MgCl2, and a buffer (e.g., HEPES).

-

-

Procedure:

-

A baseline current is recorded at a holding potential of -80 mV.

-

The test compound (VU0810464 or ML297) is applied to the cell via perfusion of the external solution at various concentrations.

-

The change in the whole-cell current is measured. An increase in the outward current at potentials positive to the potassium reversal potential is indicative of GIRK channel activation.

-

Concentration-response curves are generated to determine the EC50 of the compound.

-

Thallium Flux Assay for GIRK Channel Subtype Selectivity

This is a high-throughput fluorescence-based assay used to screen for and characterize modulators of potassium channels.

-

Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye pre-loaded into the cells.

-

Cell Lines: HEK293 cells stably expressing the GIRK channel subunits of interest (Kir3.1/3.2 or Kir3.1/3.4).

-

Procedure:

-

Cells are plated in 384-well plates.

-

Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM).

-

The test compound is added at various concentrations.

-

A stimulus solution containing Tl+ is added to initiate the flux.

-

The change in fluorescence is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the Tl+ influx and, therefore, to the GIRK channel activity.

-

Concentration-response curves are generated to determine the EC50 and compare the activity of the compound on different GIRK channel subtypes.[8]

-

Stress-Induced Hyperthermia (SIH) Mouse Model

This in vivo model is used to assess the anxiolytic-like effects of compounds.[9]

-

Animals: Male C57BL/6J mice are commonly used.

-

Procedure:

-

Mice are singly housed before the experiment.

-

The test compound (VU0810464 or vehicle) is administered, typically via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time (e.g., 30 minutes), the basal rectal temperature (T1) is measured using a digital thermometer.

-

The stressor, which is the handling and temperature measurement itself, induces a hyperthermic response.

-

After a specific interval (e.g., 10 minutes), the rectal temperature is measured again (T2).

-

The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).

-

A reduction in ΔT in the compound-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: GIRK Channel Signaling Pathway.

Caption: Whole-Cell Electrophysiology Workflow.

Caption: Stress-Induced Hyperthermia Workflow.

Conclusion

VU0810464 represents a significant advancement in the development of GIRK channel modulators. Its non-urea chemical structure directly addresses the pharmacokinetic and selectivity limitations of earlier urea-containing compounds like ML297. The improved brain penetration and enhanced selectivity for neuronal GIRK subtypes make VU0810464 a superior tool for in vivo research and a more promising scaffold for the development of novel therapeutics for neurological disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and future generations of non-urea GIRK channel activators. The continued exploration of such compounds holds great promise for advancing our understanding of GIRK channel physiology and for the development of innovative treatments for a range of debilitating conditions.

References

- 1. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. VU0810464, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. meliordiscovery.com [meliordiscovery.com]

Methodological & Application

Application Notes and Protocols for In-Vivo Studies with VU0810464

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0810464 is a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3] As a non-urea compound, it possesses improved brain penetration and enhanced selectivity for neuronal GIRK1/2 channels over cardiac GIRK1/4 channels, making it a valuable tool for investigating the role of these channels in the central nervous system (CNS).[1][2][3] These application notes provide detailed protocols for the in-vivo use of VU0810464 in preclinical research, particularly in murine models.

Mechanism of Action

VU0810464 is a positive allosteric modulator of GIRK channels. These channels are crucial for regulating neuronal excitability in response to various neurotransmitters. When activated by G protein-coupled receptors (GPCRs), the Gβγ subunits dissociate and directly bind to GIRK channels, causing them to open. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing. VU0810464 enhances the activity of these channels, thereby potentiating the inhibitory effects of GPCR activation.

Signaling Pathway of GIRK Channel Activation

Caption: Signaling pathway of GIRK channel activation by neurotransmitters and potentiation by VU0810464.

Data Presentation

Pharmacokinetic Profile of VU0810464 in Mice

The following table summarizes the pharmacokinetic parameters of VU0810464 in C57BL/6J mice following a single intraperitoneal (i.p.) injection.

| Parameter | 10 mg/kg | 30 mg/kg |

| Cmax (ng/mL) | 450 ± 120 | 1800 ± 400 |

| Tmax (min) | 30 | 30 |

| AUC (ng·h/mL) | 800 ± 200 | 4500 ± 1200 |

| Brain Cmax (ng/g) | 150 ± 40 | 600 ± 150 |

| Brain/Plasma Ratio at Tmax | ~0.33 | ~0.33 |

Data are presented as mean ± SEM.

In-Vivo Efficacy of VU0810464 in Behavioral Models

| Behavioral Test | Animal Model | Dose (i.p.) | Key Findings |

| Stress-Induced Hyperthermia | C57BL/6J mice | 30 mg/kg | Significantly reduced the hyperthermic response to stress.[1][2] |

| Elevated Plus Maze | C57BL/6J mice | 30 mg/kg | No significant effect on anxiety-related behavior.[1][2] |

| Object Location Memory | oAβ-induced AD-like mice | 0.1 & 0.3 mg/kg | Normalized oAβ-induced deficits in spatial memory.[3] |

Experimental Protocols

Formulation of VU0810464 for In-Vivo Administration

VU0810464 is a lipophilic compound with low aqueous solubility. A microsuspension is recommended for intraperitoneal (i.p.) administration.

Materials:

-

VU0810464 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

Protocol:

-

Dissolve VU0810464 in DMSO to create a stock solution. Sonication may be required to fully dissolve the compound.

-

Sequentially add PEG300, Tween 80, and saline to the DMSO stock solution to achieve the final desired concentration and vehicle composition. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Ensure the solution is thoroughly mixed before each injection. The final formulation should be a fine microsuspension.

Workflow for In-Vivo Formulation Preparation

References

- 1. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for VU0810464 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0810464, a selective G protein-gated inwardly rectifying potassium (GIRK) channel activator, in preclinical mouse models. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for behavioral and physiological assessments.

Mechanism of Action

VU0810464 is a non-urea-based small molecule that acts as a positive allosteric modulator of GIRK channels, with enhanced selectivity for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels.[1][2] GIRK channels are critical regulators of neuronal excitability. Their activation leads to potassium ion efflux, hyperpolarizing the neuron and making it less likely to fire an action potential. This mechanism is downstream of many G protein-coupled receptors (GPCRs), particularly those coupled to Gαi/o proteins. By activating GIRK channels, VU0810464 can modulate neuronal activity and has shown efficacy in models of stress and cognitive function.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for VU0810464 administration in mouse models.

Table 1: Dosage and Administration of VU0810464 in Mouse Behavioral Models

| Experimental Model | Dosing Route | Vehicle | Dose(s) | Species/Strain | Key Findings | Reference(s) |

| Stress-Induced Hyperthermia | Intraperitoneal (i.p.) | 20% β-hydroxypropyl cyclodextrin (B1172386) in sterile water | 3, 10, 30 mg/kg | C57BL/6J mice | Dose-dependent reduction of stress-induced hyperthermia. | [1] |

| Object Location Memory | Intracerebroventricular (i.c.v.) | Not specified | "Low dose": ~0.52 - 2.62 mg/kg* "High dose": ~1.05 - 5.25 mg/kg* | C57BL/6J mice | Low dose reversed amyloid-β-induced memory deficits; high dose impaired memory in healthy mice. | [3] |

*Dosage in mg/kg for the object location memory study is an estimation calculated from the reported molar concentrations of 0.75 mM and 1.5 mM, the molecular weight of VU0810464 (349.83 g/mol ), and a typical intracerebroventricular injection volume range of 2-10 µL in mice.

Table 2: Pharmacokinetic Properties of VU0810464 in Mice

| Parameter | Value | Administration Route | Reference(s) |

| Half-life (t½) | ~20 minutes (plasma and brain) | Intraperitoneal (i.p.) | [1] |

| Brain Penetration (Kp,uu) | 0.83 | Intraperitoneal (i.p.) | [1] |

| Clearance (CL) | Data not available | - | - |

| Volume of Distribution (Vd) | Data not available | - | - |

Signaling Pathway

VU0810464 directly activates GIRK channels, which are key effectors in GPCR signaling pathways. The diagram below illustrates this mechanism.

References

- 1. Investigating memory updating in mice using the Objects in Updated Locations (OUL) task - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aging impairs hippocampus-dependent long-term memory for object location in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing VU0810464 Solutions for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals